molecular formula C20H24N2O6S B1670873 Dolasetron mesylate hydrate CAS No. 115956-13-3

Dolasetron mesylate hydrate

Cat. No. B1670873
CAS RN: 115956-13-3
M. Wt: 438.5 g/mol
InChI Key: PSGRLCOSIXJUAL-PJAUNBIPSA-N
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Description

Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . It is used as an antinauseant and antiemetic agent for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting .


Synthesis Analysis

Dolasetron is rapidly converted in vivo to its active major metabolite, hydrodolasetron . The empirical formula is C19H20N2O3 · CH4O3S · xH2O . The molecular weight on an anhydrous basis is 420.48 .


Molecular Structure Analysis

The molecular structure of Dolasetron mesylate hydrate is C20H26N2O7S . The molecular weight is 438.49 .


Chemical Reactions Analysis

Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors .


Physical And Chemical Properties Analysis

Dolasetron mesylate hydrate is a white to off-white powder . It is soluble in water to the extent of more than 30 mg/mL . The boiling point is 535.1°C at 760 mmHg .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Dolasetron is a pseudopelletierine-derived 5-HT3 antagonist that has shown effectiveness in preventing acute chemotherapy-induced nausea and vomiting . In clinical trials, single intravenous or oral doses of dolasetron were effective in preventing acute CINV . Intravenous doses of 1.8 mg/kg achieved complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy and in approximately 60 to 80% of patients receiving moderately emetogenic chemotherapy .

Postoperative Nausea and Vomiting (PONV)

Dolasetron has shown efficacy in preventing postoperative nausea and vomiting (PONV) in surgical patients . Single intravenous or oral dolasetron doses ranging from 12.5 to 100mg and 25 to 200mg, respectively, were significantly more effective than placebo in preventing PONV . A 50mg intravenous dose was as effective in preventing PONV as ondansetron 4mg in a mixed-gender group .

Treatment of Established PONV

Intravenously administered dolasetron was also effective in treating established PONV, although complete suppression of vomiting was achieved in less than 40% of patients .

Radiotherapy-Induced Nausea and Vomiting (RINV)

Dolasetron has also shown efficacy in preventing radiotherapy-induced nausea and vomiting (RINV) in preliminary studies .

Pharmacological Research

Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . This makes it a valuable tool in pharmacological research to study the role and function of 5-HT3 receptors .

Comparative Studies with Other Antiemetic Drugs

In comparative studies, intravenous dolasetron 1.8 mg/kg was as effective as intravenous granisetron 3mg or ondansetron 32mg after highly emetogenic chemotherapy . Dolasetron 1.8 mg/kg was superior to metoclopramide in preventing emesis induced by high dose cisplatin or by moderately emetogenic chemotherapy in high risk subgroups .

Mechanism of Action

Target of Action

Dolasetron mesylate hydrate is a highly specific and selective antagonist of the serotonin 5-HT3 receptor . This receptor is a type of serotonin receptor that plays a significant role in the induction of nausea and vomiting .

Mode of Action

Dolasetron operates by selectively blocking the action of serotonin at 5-HT3 receptors . These receptors are found both centrally in the brain’s chemoreceptor trigger zone and peripherally in the nerve terminals of the vagus nerve . By blocking the activation of these receptors, dolasetron prevents the triggering of the vomiting reflex .

Biochemical Pathways

The primary biochemical pathway affected by dolasetron is the serotonin signaling pathway. By blocking the 5-HT3 receptors, dolasetron inhibits the action of serotonin, a neurotransmitter that can induce vomiting when it binds to 5-HT3 receptors . This blockade prevents the initiation of the vomiting reflex, thereby mitigating nausea and vomiting.

Pharmacokinetics

Dolasetron is rapidly and completely absorbed after oral administration, with its major active metabolite, hydrodolasetron, largely responsible for its pharmacological activity . It is metabolized in the liver, primarily by the enzyme carbonyl reductase, and to a lesser extent by CYP2D6 and CYP3A . The drug and its metabolites are excreted in the urine and feces . The half-life of hydrodolasetron is approximately 7.3 hours when administered intravenously and 8.1 hours when administered orally .

Result of Action

The molecular effect of dolasetron’s action is the blockade of 5-HT3 receptors, preventing serotonin from binding to these receptors and triggering the vomiting reflex . On a cellular level, this results in the inhibition of the signal transduction pathways that would normally lead to nausea and vomiting.

Action Environment

The efficacy and stability of dolasetron can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as dolasetron is metabolized in the liver . Additionally, renal function can impact the excretion of the drug and its metabolites . Therefore, patients with severe hepatic or renal impairment may require dosage adjustments .

Safety and Hazards

Dolasetron mesylate hydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFGPOXNNGTGZ-RCSCTSIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolasetron mesylate

CAS RN

115956-13-3, 878143-33-0
Record name 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dolasetron Mesylate Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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